molecular formula C11H14O3 B3022420 3-(3-Methoxyphenyl)butanoic acid CAS No. 37730-33-9

3-(3-Methoxyphenyl)butanoic acid

Cat. No. B3022420
CAS RN: 37730-33-9
M. Wt: 194.23 g/mol
InChI Key: XDMVUTYPFLYVOH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)butanoic acid is a chemical compound with the CAS Number: 37730-33-9 . It has a molecular weight of 194.23 . It is in liquid form .


Molecular Structure Analysis

The InChI code for 3-(3-Methoxyphenyl)butanoic acid is 1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Synthesis of Key Intermediates

  • Synthesis of LY518674 Intermediate : A study by Delhaye et al. (2006) describes an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a crucial intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, showcasing its application in pharmaceutical intermediate synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).

Photochemical Synthesis

  • Chromones Synthesis : Álvaro et al. (1987) explored the irradiation of p-methoxyphenyl esters of various acids, including 3-(ethylenedioxy)butanoic acid, leading to the formation of photo-Fries products. These compounds serve as direct chromone precursors, illustrating the compound's role in photochemical reactions relevant to organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).

Electrosynthesis in Organic Chemistry

  • Electrochemical Hydrogenation : Korotaeva et al. (2011) demonstrated the use of electrosynthesis for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids. The study highlighted the production of 3-(methoxyphenyl)propanoic acids in high yields, showcasing the potential of electrochemical methods in organic synthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Analytical Chemistry Applications

  • Nickel Determination in Materials : Izquierdo and Carrasco (1984) described the use of 3-(4-methoxyphenyl)-2-mercaptopropenoic acid for the selective and sensitive spectrophotometric determination of nickel in various materials. This application highlights the role of 3-(3-Methoxyphenyl)butanoic acid derivatives in analytical chemistry (Izquierdo & Carrasco, 1984).

Safety and Hazards

The safety information for 3-(3-Methoxyphenyl)butanoic acid indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMVUTYPFLYVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283445
Record name 3-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37730-33-9
Record name 3-Methoxy-β-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37730-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31594
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31594
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31594
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Record name 3-(3-methoxyphenyl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30283445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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